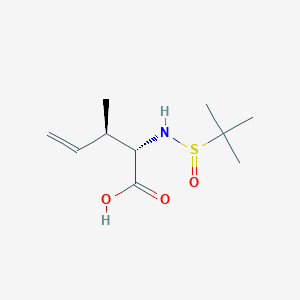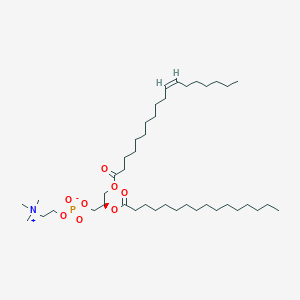
Trimethyl-1 6-diisocyanatohexane 99
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl-1,6-diisocyanatohexane, also known as 1,6-diisocyanato-2,2,4 (or 2,4,4)-trimethylhexane, is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.27 g/mol . It is a mixture of 2,2,4- and 2,4,4-isomers and is commonly used in various industrial applications due to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
Trimethyl-1,6-diisocyanatohexane is typically synthesized through the phosgenation of hexamethylene diamine . The reaction involves the use of phosgene (COCl2) as a reagent, which reacts with hexamethylene diamine to form the diisocyanate compound. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of trimethyl-1,6-diisocyanatohexane involves large-scale phosgenation processes. The reaction is conducted in specialized reactors designed to handle the toxic and reactive nature of phosgene. The product is then purified through distillation and other separation techniques to achieve the required 99% purity .
化学反应分析
Types of Reactions
Trimethyl-1,6-diisocyanatohexane undergoes various chemical reactions, including:
Addition Reactions: It reacts with alcohols to form urethanes.
Polymerization: It can polymerize with polyols to form polyurethanes.
Hydrolysis: It reacts with water to form amines and carbon dioxide.
Common Reagents and Conditions
Alcohols: Used in the formation of urethanes.
Polyols: Used in the polymerization process to form polyurethanes.
Water: Reacts with the compound to cause hydrolysis.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
Amines and Carbon Dioxide: Formed from hydrolysis reactions.
科学研究应用
Trimethyl-1,6-diisocyanatohexane has a wide range of applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various polymers and materials.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of drug delivery systems and medical devices.
作用机制
The mechanism of action of trimethyl-1,6-diisocyanatohexane involves its reactivity with nucleophiles such as alcohols and amines. The compound’s isocyanate groups (-N=C=O) react with hydroxyl (-OH) or amine (-NH2) groups to form urethane or urea linkages, respectively. This reactivity is the basis for its use in polymerization reactions to form polyurethanes and other materials .
相似化合物的比较
Similar Compounds
Hexamethylene diisocyanate (HDI): Another diisocyanate compound used in similar applications.
Isophorone diisocyanate (IPDI): Known for its use in coatings and adhesives.
Toluene diisocyanate (TDI): Commonly used in the production of flexible foams.
Uniqueness
Trimethyl-1,6-diisocyanatohexane is unique due to its specific isomeric structure, which provides distinct reactivity and properties compared to other diisocyanates. Its ability to form stable polymers and its high purity make it a valuable compound in various industrial and research applications .
属性
CAS 编号 |
1196157-73-9 |
|---|---|
分子式 |
C22H36N4O4 |
分子量 |
420.5 g/mol |
IUPAC 名称 |
1,6-diisocyanato-2,2,4-trimethylhexane;1,6-diisocyanato-2,4,4-trimethylhexane |
InChI |
InChI=1S/2C11H18N2O2/c1-10(7-13-9-15)6-11(2,3)4-5-12-8-14;1-10(4-5-12-8-14)6-11(2,3)7-13-9-15/h2*10H,4-7H2,1-3H3 |
InChI 键 |
XLRHAAFCQUDHHF-UHFFFAOYSA-N |
规范 SMILES |
CC(CCN=C=O)CC(C)(C)CN=C=O.CC(CC(C)(C)CCN=C=O)CN=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)



(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)

![[(1S,2R,3S,4R)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol](/img/structure/B12062535.png)
![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)



